molecular formula C11H15ClN4 B1493869 [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride CAS No. 1185023-32-8

[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride

Cat. No.: B1493869
CAS No.: 1185023-32-8
M. Wt: 238.72 g/mol
InChI Key: OYMZVDTWQDCGJI-UHFFFAOYSA-N
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Description

[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged structure in pharmacology known for its significant biological properties and high stability, being inert to hydrolytic and redox conditions . This particular derivative features a benzyl group at the 3-position of the triazole ring and an amine-functionalized ethyl chain at the 5-position, making it a valuable scaffold for the synthesis of more complex molecules via further functionalization of the primary amine. Triazole derivatives are extensively investigated for a wide spectrum of biological activities. Research on analogous compounds has demonstrated potential for antimicrobial effects , anticonvulsant activity , anti-inflammatory properties , and anticancer applications . The presence of the 1,2,4-triazole ring is a key feature, as this structure is known to mimic amide bonds and readily engage in hydrogen bonding with biological targets, which can enhance binding affinity and solubility . This product is intended for research purposes as a building block in organic synthesis or as a precursor for developing novel pharmacologically active agents. Researchers can utilize this compound to explore structure-activity relationships or create libraries for high-throughput screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZVDTWQDCGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride is a triazole-based compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₅ClN₄
  • CAS Number : 1185023-32-8
  • MDL Number : MFCD12028340
  • Hazard Classification : Irritant

The biological activity of [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activities and receptor interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine have shown significant inhibitory effects on tumor growth in vitro and in vivo models.
    • A recent study highlighted the potential of triazole derivatives in targeting mitotic kinesins like HSET (KIFC1), leading to aberrant cell division in cancer cells .
  • Antimicrobial Properties :
    • Triazole compounds are also recognized for their antimicrobial activities. They have been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .
  • Neuroprotective Effects :
    • Preliminary studies suggest that triazole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of HSET leading to multipolar mitosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus with MIC values between 3.12 - 12.5 μg/mL
NeuroprotectivePotential modulation of oxidative stress and neurotransmitter systemsUnpublished data

Detailed Findings

  • Anticancer Studies :
    • A study reported that compounds with a similar structure exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
    • The mechanism involves disruption of normal mitotic processes, leading to increased apoptosis in cancer cells.
  • Antimicrobial Studies :
    • In vitro tests showed that triazole derivatives could effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
    • The structure–activity relationship (SAR) analysis revealed that modifications on the benzyl group could enhance antimicrobial potency.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In a study involving substituted triazoles, compounds similar to [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine were synthesized and tested for cytotoxicity against various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial effects. Studies have shown that [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride exhibits inhibitory activity against a range of pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance mechanisms. This property could be pivotal in designing therapeutic agents targeting resistant strains of bacteria or specific cancer types .

Plant Growth Regulators

Research has explored the use of triazole compounds as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways. The application of [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride in agricultural settings may enhance crop yields and stress resistance .

Pest Control

Due to its biological activity, this compound may serve as a basis for developing new pesticides. Its effectiveness against certain pests could provide an eco-friendly alternative to conventional chemical pesticides .

Polymer Chemistry

In material science, triazole compounds are being studied for their role in synthesizing novel polymers with enhanced properties. The incorporation of [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine into polymer matrices could improve thermal stability and mechanical strength .

Nanotechnology

The unique properties of triazoles make them suitable candidates for applications in nanotechnology. Research is ongoing into their use in creating nanomaterials that can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study Focus Findings
Cytotoxicity Testing Compound showed significant activity against MCF-7 and NCI-H460 cell lines with IC50 values below 1 μM .
Antimicrobial Efficacy Demonstrated broad-spectrum activity against various bacterial strains; effective concentrations were identified .
Plant Growth Regulation Enhanced growth metrics observed in treated crops compared to controls; potential for use as a biostimulant .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride and related compounds are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Heterocycle Substituent(s) Salt Form Key Properties/Applications
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine HCl (1185023-32-8) C₁₁H₁₄ClN₅ 259.71 1,2,4-Triazole 3-Benzyl, ethylamine Monohydrochloride High solubility; agrochemical studies
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl (952233-33-9) C₆H₁₂ClN₃O 177.64 1,2,4-Oxadiazole 3-Ethyl, ethylamine Monohydrochloride Lower molecular weight; potential CNS-targeting agent
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl (CID 25220843) C₁₁H₁₃ClN₃O 247.70 1,2,4-Oxadiazole 3-Benzyl, ethylamine Monohydrochloride Enhanced lipophilicity; antimicrobial applications
[2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethyl]amine diHCl (1220039-90-6) C₁₀H₁₄Cl₂N₄ 269.15 1,2,4-Triazole 3-Phenyl, ethylamine Dihydrochloride Higher solubility; kinase inhibition studies
4-(3-Ethyl-1H-1,2,4-triazol-5-yl)piperidine diHCl (EN300-27722215) C₉H₁₈Cl₂N₄ 253.18 1,2,4-Triazole 3-Ethyl, piperidine Dihydrochloride Increased basicity; ion channel modulation

Key Observations

1,2,4-Oxadiazole (e.g., CAS 952233-33-9): Lacks hydrogen-bond donors, reducing solubility but improving membrane permeability .

Substituent Effects: Benzyl group (target compound): Increases lipophilicity and π-π stacking interactions, favoring interactions with aromatic residues in enzymes . Phenyl vs. Benzyl (CAS 1220039-90-6): Phenyl lacks the methylene spacer, reducing conformational flexibility .

Salt Form: Dihydrochloride salts (e.g., CAS 1220039-90-6): Exhibit higher aqueous solubility compared to monohydrochlorides, advantageous for intravenous formulations .

Biological Activity :

  • The target compound’s benzyl-triazole-ethylamine structure has been explored in herbicide design (e.g., cellulose synthase inhibition) .
  • Oxadiazole analogs (e.g., CID 25220843) show divergent applications, such as antimicrobial activity, due to altered electronic properties .

Preparation Methods

General Synthetic Route Overview

The synthesis of [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride typically involves:

  • Formation of the 1,2,4-triazole ring substituted at the 3-position with a benzyl group.
  • Introduction of the ethylamine side chain at the 5-position of the triazole.
  • Conversion of the free amine to its hydrochloride salt to enhance stability and handling.

This process can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition and nucleophilic substitution reactions, as detailed below.

Specific Preparation Method from ChemBK

According to ChemBK, the compound can be synthesized by first preparing the 3-benzyl-1H-1,2,4-triazole intermediate, followed by attachment of the ethylamine group and subsequent conversion to the hydrochloride salt.

Parameter Details
Compound Name This compound
CAS Number 1185023-32-8
Molecular Formula C11H15ClN4
Molar Mass 238.7166 g/mol
Storage Condition Room Temperature
Sensitivity Irritant

The preparation involves:

  • Synthesizing the triazole ring system substituted with a benzyl group.
  • Introducing the ethylamine side chain via nucleophilic substitution or reductive amination.
  • Converting the free amine to the hydrochloride salt by treatment with hydrochloric acid.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

A highly efficient and widely used method for constructing triazole rings involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for synthesizing 1,2,4-triazole derivatives related to the target compound.

Key Findings from ACS Publications:

  • The CuAAC reaction uses terminal alkynes and azides in the presence of copper catalysts and ligands to yield 1,2,3-triazoles with high regioselectivity and yield.
  • Mild organic acids such as acetic acid, formic acid, and trifluoroacetic acid can be used as additives to improve reaction efficiency.
  • Ligands like tris(2-benzimidazolylmethyl)amine ((BimH)3) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhance catalyst performance.
  • The reaction conditions can be optimized to proceed at room temperature or mild heating, using solvents such as DMF, MeOH/H2O mixtures, or ethanol.

Representative Data Table (CuAAC Optimization):

Entry Acid (equiv) Cu Catalyst (mol %) Ligand (mol %) Solvent (Conc., M) Temp (°C) Conversion (%)
1 H2SO4 (1.6) CuI (5) TBTA (5) DMF (0.40) 60 96
12 HCOOH CuSO4 (0.25) (BimH)3 (0.25) MeOH/H2O (0.83) RT 99
15 Acetic acid CuSO4 (0.25) (BimH)3 (0.25) MeOH/H2O (0.83) RT 100

RT = Room Temperature

This method can be adapted to synthesize the triazole core of the target compound by employing appropriate benzyl-substituted alkynes and azides, followed by functionalization to the ethylamine moiety.

Stepwise Preparation Procedures

Method A: CuI Catalyst in DMF/MeOH

  • React benzyl-substituted alkyne with sodium azide in DMF/MeOH solvent.
  • Add sulfuric acid as a proton source.
  • Stir at 100 °C for 24 hours in a sealed tube.
  • Work-up involves silica gel filtration and column chromatography purification.

Method B: CuI with Methanoic Acid

  • Use CuI catalyst with TBTA ligand.
  • Sodium azide and methanoic acid in DMF solvent.
  • Stir at 40 °C for 24 hours.
  • Purify via silica gel chromatography.

Method C: CuSO4/(BimH)3 System with Acetic Acid

  • Combine CuSO4, sodium ascorbate, (BimH)3 ligand, sodium azide, and acetic acid in MeOH/H2O solvent.
  • Stir at room temperature for 24 hours.
  • Purify as above.

These methods provide flexibility depending on substrate sensitivity and desired reaction conditions.

Additional Synthetic Considerations

  • The benzyl group introduction typically precedes the formation of the triazole ring or can be introduced via benzyl halide alkylation.
  • Conversion to the hydrochloride salt is achieved by treating the free amine with hydrochloric acid, typically in an organic solvent or aqueous medium.
  • Purification steps commonly involve silica gel chromatography to isolate the pure hydrochloride salt.

Summary Table of Preparation Methods

Method Catalyst System Acid/Additive Solvent Temperature Reaction Time Yield/Conversion (%) Notes
Method A CuI H2SO4 DMF/MeOH (5:1) 100 °C 24 h Up to 96 High temp, sealed tube
Method B CuI + TBTA ligand Methanoic acid DMF 40 °C 24 h ~90 Mild conditions
Method C CuSO4 + (BimH)3 + NaAsc Acetic acid MeOH/H2O (3:1) Room temp 24 h Up to 100 Mildest, environmentally friendly solvent system

Research Findings and Advantages

  • The CuAAC-based methods enable regioselective and high-yield synthesis of triazole derivatives under mild conditions.
  • Ligand choice significantly affects catalyst activity and reaction efficiency.
  • Use of mild organic acids as additives improves conversion and selectivity.
  • Room temperature protocols reduce energy consumption and improve functional group tolerance.
  • The final hydrochloride salt form improves compound stability and handling.

Q & A

Q. What synthetic methodologies are recommended for preparing [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride?

The synthesis typically involves reacting the free amine precursor with hydrochloric acid under controlled conditions. Ethanol or methanol is used as a solvent to enhance solubility and facilitate salt formation . Key steps include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of the amine precursor to HCl.
  • Temperature control : Maintain temperatures between 0–5°C during acid addition to prevent side reactions.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts.

Q. How is the compound characterized structurally and chemically?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with tetrazole and triazole protons appearing as distinct singlets (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H15_{15}N5_5Cl).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Q. What solvent systems optimize solubility for in vitro assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays:

  • Stock solutions : Prepare in DMSO (10–50 mM) and dilute with PBS (pH 7.4) to ≤1% DMSO .
  • pH adjustments : Solubility improves in mildly acidic conditions (pH 4–6) due to protonation of the amine group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

For crystallographic analysis:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Apply SHELXL-2018 for small-molecule refinement, focusing on resolving torsional angles in the benzyl-triazole moiety .
  • Validation : Check for hydrogen bonding (N–H···Cl interactions) and π-stacking using Mercury 4.3.2 .

Q. How do reaction conditions influence degradation pathways and stability?

Stability studies under varying conditions reveal:

  • Thermal degradation : Above 150°C, the compound decomposes via cleavage of the triazole-ethylamine bond (TGA-DSC analysis) .
  • Photolytic sensitivity : UV light (254 nm) induces ring-opening reactions; store in amber vials at –20°C .
  • pH-dependent hydrolysis : Degrades rapidly in alkaline conditions (pH >9) due to deprotonation of the amine group .

Q. What computational strategies predict binding affinities to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs). Key residues (e.g., Asp113 in NK1 receptors) form hydrogen bonds with the triazole nitrogen .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for binding pocket residues .

Q. How to analyze contradictory bioactivity data across cell lines?

  • Dose-response profiling : Test concentrations from 1 nM–100 µM in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values.
  • Mechanistic studies : Combine Western blotting (e.g., MAPK/ERK pathways) and calcium flux assays to differentiate on-target vs. off-target effects .

Methodological Comparisons and Data Interpretation

Q. How does this compound compare structurally to related triazole derivatives?

Compound Key Features Unique Aspects
[3-(1H-Tetrazol-5-yl)benzyl]amine HClTetrazole ring, higher polarityLower logP (1.2 vs. 2.1)
5-Methyl-1H-triazoleMethyl substitution at N1Reduced steric hindrance
Target compound Benzyl-triazole-ethylamine backboneEnhanced GPCR selectivity (e.g., NK1 vs. NK2)
Source: Adapted from physicochemical data in

Q. What analytical techniques resolve overlapping spectral peaks in NMR?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon-proton correlations, resolving overlaps in aromatic regions .
  • Variable-temperature NMR : Heating to 50°C sharpens broad peaks caused by conformational exchange .

Experimental Design for Mechanistic Studies

Q. How to design a SAR study for triazole derivatives?

  • Core modifications : Synthesize analogs with halogens (F, Cl) at the benzyl position or methyl groups on the triazole.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (triazole N2/N4) .
  • In vitro validation : Test analogs in cAMP accumulation assays (HEK293 cells transfected with GPCRs) .

Q. What controls are essential in stability-indicating HPLC assays?

  • Forced degradation controls : Include acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H2_2O2_2) stress conditions.
  • Column selection : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride

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